molecular formula C21H18ClNO4S B13026921 C21H18ClNO4S

C21H18ClNO4S

Cat. No.: B13026921
M. Wt: 415.9 g/mol
InChI Key: TXFOUFDGVNFIGH-FQEVSTJZSA-N
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Description

((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine is a complex organic compound that features a biphenyl structure with a chloro substituent and a sulfonyl group attached to a phenylalanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4’-chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine typically involves multiple steps. One common approach starts with the chlorination of biphenyl to obtain 4-chlorobiphenyl. This is followed by sulfonylation to introduce the sulfonyl group. The final step involves coupling the sulfonylated biphenyl with phenylalanine under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of ((4’-chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce dechlorinated biphenyl derivatives. Substitution reactions can result in various substituted biphenyl compounds.

Scientific Research Applications

((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ((4’-chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The biphenyl structure allows for hydrophobic interactions with lipid membranes, affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-L-phenylalanine: A similar compound with a chloro substituent on the phenylalanine moiety.

    4’-Chloro-[1,1’-biphenyl]-4-sulfonyl chloride: A precursor in the synthesis of ((4’-chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine.

Uniqueness

((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)phenylalanine is unique due to its combination of a biphenyl structure with a sulfonyl group and a phenylalanine moiety

Properties

Molecular Formula

C21H18ClNO4S

Molecular Weight

415.9 g/mol

IUPAC Name

(2S)-2-[[4-(4-chlorophenyl)phenyl]sulfonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C21H18ClNO4S/c22-18-10-6-16(7-11-18)17-8-12-19(13-9-17)28(26,27)23-20(21(24)25)14-15-4-2-1-3-5-15/h1-13,20,23H,14H2,(H,24,25)/t20-/m0/s1

InChI Key

TXFOUFDGVNFIGH-FQEVSTJZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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